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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Tetradecyne, a terminal alkyne with a fourteen-carbon chain, has emerged as a valuable

and versatile building block in organic synthesis. Its terminal triple bond provides a reactive

handle for a variety of powerful chemical transformations, enabling the construction of complex

molecular architectures. This guide provides a comprehensive overview of the properties,

reactivity, and applications of 1-tetradecyne, with a focus on its utility in the synthesis of novel

organic molecules for research, materials science, and drug discovery. The long lipophilic

carbon chain of 1-tetradecyne makes it an ideal synthon for introducing lipid-like character into

molecules, a feature often sought in the development of new therapeutic agents and functional

materials.

Physicochemical Properties of 1-Tetradecyne
A thorough understanding of the physical and chemical properties of 1-tetradecyne is essential

for its effective use in synthesis. These properties are summarized in the table below.
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Property Value Reference

Molecular Formula C₁₄H₂₆

Molecular Weight 194.36 g/mol [1]

CAS Number 765-10-6 [1]

Appearance Liquid [1]

Density 0.790 g/mL at 20 °C [1]

Refractive Index n20/D 1.440 [1]

Boiling Point 132-134 °C at 14 mmHg

Solubility
Soluble in common organic

solvents. Insoluble in water.

Spectroscopic Data

¹H NMR, ¹³C NMR, and Mass

Spectrometry data are

available in public databases.

Key Reactions of 1-Tetradecyne in Organic
Synthesis
The reactivity of 1-tetradecyne is dominated by its terminal alkyne functionality. This allows for

a range of transformations, including carbon-carbon bond formation, functional group

interconversion, and the synthesis of heterocyclic systems.

Sonogashira Coupling
The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal

alkyne and an aryl or vinyl halide, and it stands as one of the most powerful methods for the

formation of C(sp²)-C(sp) bonds.[2][3] This reaction is instrumental in the synthesis of

conjugated enynes and arylalkynes, which are important structural motifs in many natural

products and pharmaceuticals.[3]

General Reaction Scheme:
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Figure 1: General workflow for the Sonogashira coupling reaction.

Experimental Protocol (General for Terminal Alkynes):

Materials:

1-Tetradecyne (1.0 eq)

Aryl iodide or bromide (1.0-1.2 eq)

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%)[4]

Copper(I) iodide (CuI, 2-10 mol%)[4]

Amine base (e.g., triethylamine or diisopropylethylamine, 2-3 eq)[5]

Anhydrous solvent (e.g., THF or DMF)

Procedure:

To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl

halide, palladium catalyst, and copper(I) iodide.

Add the anhydrous solvent, followed by the amine base and 1-tetradecyne.

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and

monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass

spectrometry (GC-MS).

Upon completion, quench the reaction with saturated aqueous ammonium chloride

solution.

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel.
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Quantitative Data (Representative Examples for Long-Chain Alkynes):

Aryl
Halide

Catalyst/
Co-
catalyst
(mol%)

Base Solvent
Temp.
(°C)

Time (h) Yield (%)

Iodobenze

ne

Pd(PPh₃)₂

Cl₂ (2) /

CuI (4)

Et₃N THF RT 12 >90

4-

Bromotolue

ne

Pd(PPh₃)₄

(3) / CuI (5)
i-Pr₂NEt DMF 60 8 85

1-

Iodonaphth

alene

PdCl₂(dppf

) (1.5) / CuI

(3)

Et₃N Toluene 80 6 92

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition
(CuAAC)
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the flagship reaction of "click

chemistry," a concept introduced by K.B. Sharpless.[6] This reaction provides a highly efficient

and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and

organic azides.[7] The resulting triazole ring is a stable, aromatic linker that is found in many

biologically active compounds and functional materials.[8]

General Reaction Scheme:
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Figure 2: General workflow for the CuAAC "click" reaction.

Experimental Protocol (General for Terminal Alkynes):

Materials:

1-Tetradecyne (1.0 eq)

Organic azide (e.g., benzyl azide, 1.0 eq)

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 1-5 mol%)

Sodium ascorbate (5-10 mol%)

Solvent (e.g., a mixture of t-BuOH and water, or DMF)

Procedure:

In a round-bottom flask, dissolve 1-tetradecyne and the organic azide in the chosen

solvent.
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Add an aqueous solution of copper(II) sulfate pentahydrate.

Add a freshly prepared aqueous solution of sodium ascorbate to the mixture.

Stir the reaction vigorously at room temperature. The reaction is often complete within a

few hours.

Monitor the reaction progress by TLC or LC-MS.

Upon completion, dilute the reaction mixture with water and extract the product with an

organic solvent (e.g., ethyl acetate).

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

The product is often pure enough for subsequent use, but can be further purified by

recrystallization or column chromatography if necessary.

Quantitative Data (Representative Examples for Long-Chain Alkynes):

Azide
Catalyst
System
(mol%)

Solvent Temp. (°C) Time (h) Yield (%)

Benzyl Azide

CuSO₄·5H₂O

(2) / Sodium

Ascorbate

(10)

t-BuOH/H₂O RT 4 >95

Phenyl Azide CuI (5) DMF RT 6 92

1-

Azidohexane

CuSO₄·5H₂O

(1) / Sodium

Ascorbate (5)

H₂O RT 2 98

Alkylation
The terminal proton of 1-tetradecyne is weakly acidic (pKa ≈ 25) and can be removed by a

strong base, such as n-butyllithium or sodium amide, to form a powerful carbon nucleophile,
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the tetradecynylide anion. This anion can then participate in Sₙ2 reactions with primary alkyl

halides to form new carbon-carbon bonds, extending the carbon chain and introducing new

functional groups.[2]

Experimental Protocol (General for Terminal Alkynes):[2]

Materials:

1-Tetradecyne (1.0 eq)

n-Butyllithium (1.1 eq, solution in hexanes)

Alkyl halide (e.g., iodomethane or 1-bromobutane, 1.2 eq)

Anhydrous solvent (e.g., THF or diethyl ether)

Procedure:

To a solution of 1-tetradecyne in anhydrous THF at -78 °C under an inert atmosphere,

add n-butyllithium dropwise.

Stir the mixture at -78 °C for 30 minutes, then allow it to warm to 0 °C for another 30

minutes.

Cool the reaction mixture back to -78 °C and add the alkyl halide.

Allow the reaction to slowly warm to room temperature and stir overnight.

Quench the reaction with saturated aqueous ammonium chloride solution.

Extract the product with diethyl ether.

Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and

concentrate under reduced pressure.

Purify the product by column chromatography.

Quantitative Data (Representative Examples for Terminal Alkynes):
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Alkyl Halide Base Solvent Temp. (°C) Time (h) Yield (%)

Iodomethane n-BuLi THF -78 to RT 12 95

1-

Bromobutane
NaNH₂ liq. NH₃ -33 4 88

Benzyl

Bromide
n-BuLi THF -78 to RT 16 90

Hydroboration-Oxidation
The hydroboration-oxidation of terminal alkynes provides a method for the anti-Markovnikov

hydration of the triple bond, leading to the formation of an aldehyde. To prevent double addition

across the triple bond, a sterically hindered borane reagent, such as disiamylborane or 9-

borabicyclo[3.3.1]nonane (9-BBN), is typically used.[9][10]

Experimental Protocol (General for Terminal Alkynes):

Materials:

1-Tetradecyne (1.0 eq)

9-BBN (1.1 eq, solution in THF)

Anhydrous THF

Aqueous sodium hydroxide (3 M)

Hydrogen peroxide (30% aqueous solution)

Procedure:

To a solution of 1-tetradecyne in anhydrous THF at 0 °C under an inert atmosphere, add

the solution of 9-BBN dropwise.

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
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Cool the mixture to 0 °C and slowly add the aqueous sodium hydroxide solution, followed

by the dropwise addition of hydrogen peroxide, maintaining the temperature below 20 °C.

Stir the mixture at room temperature for 1-2 hours.

Extract the product with diethyl ether.

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and

concentrate under reduced pressure.

Purify the resulting aldehyde by column chromatography.

Quantitative Data (Representative Examples for Terminal Alkynes):

Reagent Product Yield (%)

9-BBN Tetradecanal ~85-95

Applications in the Synthesis of Bioactive
Molecules and Materials
The chemical transformations described above make 1-tetradecyne a valuable precursor for a

wide range of molecules with potential applications in drug discovery and materials science.

Drug Discovery and Development
The long alkyl chain of 1-tetradecyne can be incorporated into drug candidates to enhance

their lipophilicity, which can improve membrane permeability and oral bioavailability. The

triazole linkage formed via CuAAC is a common isostere for amide bonds and can be used to

connect different pharmacophores. While specific examples detailing the use of 1-tetradecyne
in the synthesis of marketed drugs are not readily available in the public domain, its utility can

be inferred from the widespread application of click chemistry and Sonogashira coupling in

medicinal chemistry.
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Click to download full resolution via product page

Figure 3: Logical workflow for utilizing 1-tetradecyne in drug discovery.

Polymer and Materials Science
Terminal alkynes are valuable monomers for the synthesis of functional polymers. The

polymerization of 1-tetradecyne can be achieved through various methods, including Ziegler-

Natta catalysis, to produce polymers with long alkyl side chains.[6][11] These side chains can

impart unique properties to the polymer, such as hydrophobicity and altered thermal

characteristics. Furthermore, the terminal alkyne group can be preserved as a pendant

functionality along the polymer backbone, allowing for post-polymerization modification via click

chemistry to introduce a wide range of functional groups.

Polymerization Post-Polymerization Modification

1-Tetradecyne
Ziegler-Natta

Catalyst
Poly(1-tetradecyne)

Polymerization
Functionalized

Polymer

Modification

Click Chemistry
(e.g., CuAAC)

Click to download full resolution via product page

Figure 4: Workflow for the synthesis and functionalization of polymers from 1-tetradecyne.

Conclusion
1-Tetradecyne is a powerful and versatile building block in organic synthesis. Its terminal

alkyne functionality provides access to a wide array of important chemical transformations,

including Sonogashira coupling, copper-catalyzed azide-alkyne cycloaddition, alkylation, and

hydroboration-oxidation. These reactions, coupled with the long alkyl chain of 1-tetradecyne,

make it an attractive starting material for the synthesis of complex molecules with tailored

properties for applications in medicinal chemistry, drug discovery, and materials science. As the

demand for novel and sophisticated organic molecules continues to grow, the importance of
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versatile building blocks like 1-tetradecyne in the synthetic chemist's toolbox is set to increase.

Further research into the specific applications and reaction optimization for 1-tetradecyne will

undoubtedly unlock its full potential in these exciting fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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